AS601245

Description

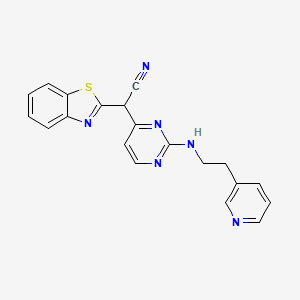

a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective activity; also an NSAID

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,15H,7,10H2,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYPVQCPYKNSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026023 | |

| Record name | 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345987-15-7 | |

| Record name | 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345987157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS-601245 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9A2N9O85G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AS601245

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective Inhibition of c-Jun N-terminal Kinase (JNK)

AS601245 is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] This small molecule demonstrates inhibitory activity against the three main JNK isoforms: JNK1, JNK2, and JNK3.[1][3] Its mechanism of action is centered on blocking the phosphorylation of c-Jun, a key downstream substrate of JNK. This inhibition of the JNK signaling pathway is the foundation for its observed neuroprotective, anti-inflammatory, and anti-cancer properties.[4]

The selectivity of this compound for JNKs is a critical aspect of its therapeutic potential. It exhibits a 10- to 20-fold greater selectivity for JNKs over other kinases such as c-src, CDK2, and c-Raf, and more than 50- to 100-fold selectivity over a broader range of Ser/Thr and Tyr-protein kinases.[1] This specificity minimizes off-target effects, a desirable characteristic in drug development. The compound is also orally active and capable of crossing the blood-brain barrier, making it suitable for investigating neurological conditions.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Notes |

| hJNK1 | 150 nM | ATP-competitive inhibition[1][2][3] |

| hJNK2 | 220 nM | ATP-competitive inhibition[1][2][3] |

| hJNK3 | 70 nM | ATP-competitive inhibition[1][2][3] |

| CaCo-2 cells (IC20) | 0.1 ± 0.01 µM | Inhibition of cell proliferation[5] |

Table 2: In Vivo Efficacy of this compound

| Model | Dosage | Effect |

| Gerbil model of transient global ischemia | 40, 60, and 80 mg/kg; i.p. | Significant protection against delayed loss of hippocampal CA1 neurons[1] |

| Gerbil model of global cerebral ischemia | 80 mg/kg, i.p. | 67% reduction in neurite damage (P<0.001 vs controls)[4][6] |

| Gerbil model of global cerebral ischemia | 80 mg/kg, i.p. | 84% reduction in astrocyte activation (P<0.001 vs controls)[4][6] |

| LPS-induced TNF-α release in mice | 0.3-10 mg/kg; p.o. | Potent, dose-dependent inhibition of TNF-α release[1] |

Signaling Pathway Diagrams

The following diagrams illustrate the JNK signaling pathway and the point of intervention by this compound, as well as a typical experimental workflow for its evaluation.

Caption: JNK Signaling Pathway and this compound Inhibition.

Caption: Experimental Workflow for Evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (JNK Inhibition)

Objective: To determine the in vitro inhibitory activity of this compound against JNK isoforms.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

GST-c-Jun (1-79) as a substrate

-

This compound

-

[γ-33P]ATP

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM dithiothreitol, 0.1 mM Na3VO4)

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a 96-well plate, add the JNK enzyme, GST-c-Jun substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells (e.g., CaCo-2).[5]

Materials:

-

CaCo-2 human colon cancer cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed CaCo-2 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the cells for a desired period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC20 or IC50 values.

Apoptosis Assay (Caspase 3/7 Activity)

Objective: To measure the induction of apoptosis by this compound in combination with other agents.[5]

Materials:

-

CaCo-2 cells

-

This compound and Clofibrate

-

Caspase-Glo® 3/7 Assay System (Promega)

-

96-well white-walled plates

-

Luminometer

Procedure:

-

Seed CaCo-2 cells in 96-well white-walled plates.

-

Treat cells with this compound, clofibrate, or a combination of both for 24 and 48 hours.[5]

-

Equilibrate the plate and its contents to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence of each sample using a luminometer.

-

An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.

Western Blot Analysis for Phospho-c-Jun

Objective: To confirm the inhibition of JNK signaling by this compound through the detection of phosphorylated c-Jun.

Materials:

-

Cells or tissue lysates treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-c-Jun, anti-c-Jun, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells or tissues and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total c-Jun and a loading control (e.g., β-actin) to normalize the results.

In Vivo Model of Global Cerebral Ischemia

Objective: To evaluate the neuroprotective effects of this compound in an animal model of stroke.[4][6]

Materials:

-

Gerbils

-

This compound

-

Anesthesia

-

Surgical instruments for carotid artery occlusion

-

Behavioral testing apparatus (e.g., inhibitory avoidance task)

-

Histology equipment and reagents (for immunohistochemistry)

Procedure:

-

Anesthetize the gerbils and induce global cerebral ischemia by bilateral common carotid artery occlusion for a specific duration (e.g., 5 minutes).

-

Administer this compound (e.g., 80 mg/kg, i.p.) at a specific time point relative to the ischemic insult.

-

Monitor the animals for recovery.

-

At a predetermined time post-ischemia, conduct behavioral tests to assess cognitive function (e.g., memory).

-

Sacrifice the animals and perfuse them with fixative.

-

Collect the brains and process them for histological analysis.

-

Perform immunohistochemistry to assess neuronal damage (e.g., MAP-2 staining) and astrogliosis (e.g., GFAP staining).

-

Quantify the extent of neuroprotection and reduction in astrogliosis in the this compound-treated group compared to the vehicle-treated control group.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, JNK inhibitor (ab145194) | Abcam [abcam.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

AS601245: A Technical Guide to its Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress, apoptosis, and inflammation. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and detailed protocols for key in vitro and cell-based assays used to characterize its activity. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

The c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell proliferation.[1][2] The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3.[3][4] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes. Given their central role in stress and apoptotic signaling, JNKs have emerged as attractive therapeutic targets for a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for the JNK isoforms.[3][4] Its ability to competitively bind to the ATP-binding site of JNKs prevents the phosphorylation of downstream targets, thereby modulating the cellular response to stress and inhibiting apoptotic pathways.[2][3][4]

Molecular Target and Mechanism of Action

The primary molecular targets of this compound are the three human isoforms of c-Jun NH2-terminal kinase: hJNK1, hJNK2, and hJNK3.[3][4][5] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK enzymes and preventing the transfer of phosphate from ATP to their substrates.[3][4] This inhibition blocks the downstream signaling cascade, including the phosphorylation of c-Jun.[2]

Quantitative Data

The inhibitory activity of this compound against the JNK isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| hJNK1 | 150[3][4] |

| hJNK2 | 220[3][4] |

| hJNK3 | 70[3][4] |

This compound also exhibits selectivity for JNKs over other kinases. For instance, it shows 10- to 20-fold greater selectivity for JNKs compared to c-src, CDK2, and c-Raf, and over 50- to 100-fold selectivity against a broader panel of serine/threonine and tyrosine protein kinases.

Experimental Protocols

In Vitro JNK Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against JNK isoforms. The methodology is based on procedures outlined in key studies characterizing this inhibitor.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

GST-c-Jun (1-79) fusion protein as a substrate

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, combine the recombinant JNK enzyme, the GST-c-Jun substrate, and the diluted this compound in the Kinase Assay Buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated radiolabeled ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell-Based Proliferation Assay in CaCo-2 Cells

This protocol outlines a method to assess the effect of this compound on the proliferation of the human colon adenocarcinoma cell line, CaCo-2.

Materials:

-

CaCo-2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed CaCo-2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell-Based Apoptosis Assay in CaCo-2 Cells

This protocol describes a method to evaluate the induction of apoptosis by this compound in CaCo-2 cells by measuring caspase-3/7 activity.

Materials:

-

CaCo-2 cells

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Procedure:

-

Seed CaCo-2 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound or a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24 or 48 hours).

-

Equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents gently by orbital shaking.

-

Incubate the plate at room temperature for 1 to 2 hours.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity and is indicative of apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Clofibrate Demonstrates Efficacy in In Vitro Treatment of Lymphoma and Multiple Myeloma | Anticancer Research [ar.iiarjournals.org]

- 2. Involvement of the JNK/FOXO3a/Bim Pathway in Neuronal Apoptosis after Hypoxic–Ischemic Brain Damage in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Rosiglitazone and this compound Decrease Cell Adhesion and Migration through Modulation of Specific Gene Expression in Human Colon Cancer Cells | PLOS One [journals.plos.org]

- 5. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

AS601245 JNK inhibitor selectivity profile

An In-Depth Technical Guide to the Selectivity Profile of AS601245, a JNK Inhibitor

This guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) inhibitor, this compound, with a focus on its selectivity profile. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the specific inhibitory activity and experimental evaluation of this compound.

Introduction to this compound

This compound is an orally active and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[4] The JNK signaling pathway is involved in regulating numerous cellular processes such as proliferation, apoptosis, and embryonic development.[5] Consequently, inhibitors of this pathway, like this compound, are valuable tools for research and potential therapeutic agents, particularly for their neuroprotective and anti-inflammatory properties.[1][6][7]

This compound Selectivity Profile

The inhibitory activity of this compound has been quantified against the three human JNK isoforms. The compound demonstrates potent inhibition with varying IC50 values for each isoform.

Table 1: Inhibitory Potency (IC50) of this compound against Human JNK Isoforms

| Kinase Target | IC50 (nM) |

| hJNK1 | 150 |

| hJNK2 | 220 |

| hJNK3 | 70 |

Data sourced from multiple references.[1][2][3][8][9][10]

This compound also exhibits a favorable selectivity profile against a panel of other kinases. It shows a 10- to 20-fold greater selectivity for JNKs over kinases such as c-src, CDK2, and c-Raf.[1][8] Furthermore, its selectivity is even more pronounced—over 50- to 100-fold—when compared to a broader range of serine/threonine and tyrosine protein kinases.[1][8] This high degree of selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself. Activation of this pathway by stress stimuli leads to the phosphorylation of various downstream transcription factors and proteins, thereby regulating gene expression and cellular responses like apoptosis.

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile is fundamental to its characterization. This typically involves in vitro kinase assays designed to measure the inhibitor's potency against the target kinase and a wide array of other kinases.

General Protocol for In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol outlines a standard method for determining the IC50 value of an inhibitor.

-

Preparation of Reagents:

-

Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl2, and DTT.

-

Kinase: Purify the recombinant kinase of interest (e.g., JNK1, JNK2, JNK3). The purity should be >98%.[11]

-

Substrate: Prepare a solution of a specific peptide or protein substrate for the kinase.

-

Inhibitor (this compound): Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the kinase buffer.

-

ATP Solution: Prepare a solution of ATP, including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP, at a concentration typically near the Km value for the specific kinase.[11]

-

-

Assay Procedure:

-

Add the kinase, substrate, and inhibitor solution to a reaction well and incubate briefly to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP solution.[12][13]

-

Allow the reaction to proceed for a predetermined time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a strong acid (e.g., phosphoric acid).

-

-

Detection and Quantification:

-

Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated substrate.

-

Wash the filters extensively to remove unincorporated radiolabeled ATP.[11]

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

To establish a selectivity profile, this assay is repeated for a large panel of different kinases.[14][15][16]

Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Conclusion

This compound is a potent inhibitor of JNK isoforms 1, 2, and 3, with a notable selectivity against a wide range of other protein kinases. This specificity, determined through rigorous in vitro kinase assays, underscores its value as a selective chemical probe for studying JNK-mediated signaling pathways and as a lead compound for the development of therapeutics targeting JNK-implicated pathologies. The detailed methodologies and established selectivity profile provide a solid foundation for its application in both basic research and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, JNK inhibitor (ab145194) | Abcam [abcam.com]

- 4. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Ace Therapeutics [acetherapeutics.com]

- 9. tandfonline.com [tandfonline.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In vitro kinase assay [protocols.io]

- 13. protocols.io [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

AS601245: A Technical Guide to its Binding Affinity for JNK Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the small molecule inhibitor AS601245 for the c-Jun N-terminal kinase (JNK) isoforms JNK1, JNK2, and JNK3. This compound is recognized as a selective, orally active, and ATP-competitive inhibitor of the JNK signaling pathway, which plays a crucial role in cellular processes such as proliferation, apoptosis, and inflammation.[1][2]

Quantitative Analysis of Binding Affinity

The inhibitory potency of this compound against the three human JNK isoforms has been quantified through the determination of half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. The data clearly indicates a preferential inhibition of JNK3, followed by JNK1 and JNK2.

| Kinase Isoform | IC50 (nM) |

| hJNK1 | 150[1][2] |

| hJNK2 | 220[1][2] |

| hJNK3 | 70[1][2] |

Table 1: IC50 values of this compound for human JNK isoforms.

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. The JNK signaling cascade is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and heat shock. This pathway is integral in mediating cellular responses to stress, and its dysregulation is implicated in various diseases.

Experimental Protocols

The determination of the IC50 values for this compound against JNK isoforms is typically performed using an in vitro kinase assay. While the precise, proprietary protocols for the initial characterization of this compound are not publicly detailed, a representative methodology based on established kinase assay principles is outlined below.

Representative In Vitro JNK Kinase Assay Protocol

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific JNK isoform.

Materials:

-

Recombinant human JNK1, JNK2, or JNK3 enzyme

-

JNK substrate (e.g., GST-c-Jun)

-

This compound (in a suitable solvent, typically DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP, or phospho-specific antibody)

-

Microplate reader or scintillation counter

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. A typical concentration range might span from 1 nM to 100 µM.

-

Reaction Setup: In a microplate, combine the JNK enzyme, the JNK substrate, and the various concentrations of this compound. Include a control with no inhibitor.

-

Initiation of Kinase Reaction: Add ATP to each well to initiate the phosphorylation reaction. The concentration of ATP should be at or near its Km for the specific JNK isoform to ensure competitive inhibition is accurately measured.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the chosen assay format:

-

Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

-

Radiometric: Measures the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate.

-

Antibody-based (e.g., ELISA, Western Blot): Uses a phospho-specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

References

AS601245: A Technical Guide to its ATP-Competitive Inhibition of JNK

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AS601245, a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK). This document details the core mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.

Introduction to this compound

This compound is a cell-permeable small molecule that has been identified as a reversible, ATP-competitive inhibitor of the JNK family of stress-activated protein kinases.[1] The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, and cellular proliferation. Dysregulation of this pathway is implicated in a variety of diseases, making JNK an attractive therapeutic target. This compound serves as a valuable tool for elucidating the physiological and pathological roles of the JNK pathway and as a potential lead compound for drug development.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic site of JNK kinases. In the normal catalytic cycle of a kinase, ATP binds to a specific pocket, and the terminal phosphate group is transferred to a substrate protein. This compound, due to its structural similarity to the adenine region of ATP, occupies this binding pocket, thereby preventing ATP from binding and halting the phosphorylation of downstream substrates. This mode of inhibition is a common mechanism for many kinase inhibitors.

Quantitative Inhibitory Data

This compound exhibits potent inhibition of the three main JNK isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| hJNK1 | 150[1] |

| hJNK2 | 220[1] |

| hJNK3 | 70[1] |

Selectivity Profile:

| Kinase Family/Target | Selectivity |

| c-Src, CDK2, c-Raf | 10- to 20-fold selectivity over these kinases[1] |

| Other Ser/Thr and Tyr kinases | >50- to 100-fold selectivity over a broader range[1] |

JNK Signaling Pathway

The JNK signaling cascade is a tiered pathway involving multiple protein kinases. It is activated by a variety of cellular stresses and inflammatory cytokines. The core pathway consists of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK), which is JNK. Upon activation, JNK translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.

References

Downstream Effects of AS601245 on c-Jun: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS601245 is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs). By targeting JNKs, this compound effectively modulates the phosphorylation and subsequent activation of the transcription factor c-Jun, a key regulator of gene expression involved in cellular processes such as proliferation, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the downstream effects of this compound on c-Jun, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and the JNK/c-Jun Signaling Pathway

This compound is a small molecule inhibitor that demonstrates selectivity for the three main JNK isoforms: JNK1, JNK2, and JNK3.[1][2][3] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet (UV) irradiation, and heat shock. Once activated, typically through phosphorylation by MAP kinase kinases (MKKs) such as MKK4 and MKK7, JNKs phosphorylate a range of downstream substrates.

A primary and well-characterized substrate of JNK is the transcription factor c-Jun.[4] Phosphorylation of c-Jun on serine residues 63 and 73 within its N-terminal transactivation domain is a critical event that enhances its transcriptional activity.[5] Phosphorylated c-Jun can then form homodimers or heterodimers with other proteins of the Fos family to constitute the Activator Protein-1 (AP-1) transcription factor complex. AP-1 binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby regulating their expression.

This compound exerts its effects by competitively binding to the ATP-binding pocket of JNKs, thereby preventing the phosphorylation of its downstream targets, most notably c-Jun.[1][2] This inhibition of c-Jun phosphorylation leads to a reduction in AP-1 transcriptional activity and the modulation of c-Jun-dependent gene expression.

Quantitative Data on the Effects of this compound

The inhibitory activity of this compound on JNK isoforms and its downstream effects on c-Jun phosphorylation have been quantified in various studies.

Table 1: In Vitro Inhibitory Activity of this compound on JNK Isoforms

| Target | IC50 (nM) |

| hJNK1 | 150[1][2] |

| hJNK2 | 220[1][2] |

| hJNK3 | 70[1][2] |

Table 2: Cellular Inhibition of c-Jun Phosphorylation by this compound

| Cell Line | This compound Concentration | Effect on Phospho-c-Jun | Reference |

| CaCo-2 | 0.1 µM | Reduction in P-Jun levels | [6] |

| HLE-B3 | 5 µM | Marked decrease | [7] |

| HLE-B3 | 10 µM | Marked decrease | [7] |

| HLE-B3 | 20 µM | Marked decrease | [7] |

| Gerbil Hippocampus (in vivo) | Not specified | Attenuation of ischemia-induced phospho-c-Jun | [8] |

Signaling Pathways and Experimental Workflows

JNK/c-Jun Signaling Pathway and Inhibition by this compound

Caption: The JNK/c-Jun signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Western Blot for Phospho-c-Jun

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. adooq.com [adooq.com]

- 4. What are c-Jun inhibitors and how do they work? [synapse.patsnap.com]

- 5. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Vision: Brooks, Mol Vis 2013; 19:2451-2467. Figure 6 [molvis.org]

- 8. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]

AS601245: A Technical Overview of In Vitro Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro neuroprotective properties of AS601245, a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK). The information presented herein is curated for professionals in the fields of neuroscience research and drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Introduction: this compound as a Neuroprotective Agent

This compound, chemically known as (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile), is a small molecule that acts as a selective, ATP-competitive inhibitor of JNK.[1][2][3] The JNK signaling pathway is a critical component of the cellular response to stress and has been strongly implicated in the mechanisms of neuronal apoptosis and ischemia-induced cell death.[1][4] By inhibiting JNK, this compound has demonstrated significant neuroprotective effects in various in vitro and in vivo models, positioning it as a promising therapeutic candidate for ischemic insults and neurodegenerative disorders.[1][5] The compound is cell-permeable and has been shown to cross the blood-brain barrier, making it suitable for CNS-targeted applications.[3]

Mechanism of Action: Inhibition of the JNK Signaling Pathway

The neuroprotective effects of this compound are primarily attributed to its inhibition of the JNK signaling cascade. This pathway, when activated by stressors such as oxidative stress, glutamate excitotoxicity, or trophic factor withdrawal, can lead to the phosphorylation of the transcription factor c-Jun.[1][6] Phosphorylated c-Jun then promotes the expression of pro-apoptotic genes, ultimately leading to neuronal cell death. This compound competitively binds to the ATP-binding site of JNK isoforms, preventing the phosphorylation of c-Jun and thereby blocking the downstream apoptotic signaling.[4]

Quantitative Data: Inhibitory Potency and Efficacy

The efficacy of this compound as a JNK inhibitor has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potent activity against the three main human JNK isoforms.

| Target | IC50 (nM) | Assay Type | Reference |

| Human JNK1 (hJNK1) | 150 | Kinase Assay | [2][3][4] |

| Human JNK2 (hJNK2) | 220 | Kinase Assay | [2][3][4] |

| Human JNK3 (hJNK3) | 70 | Kinase Assay | [2][3][4] |

This compound also exhibits selectivity for JNK over other kinases, which is a critical attribute for a therapeutic candidate, minimizing off-target effects. It shows 10- to 20-fold selectivity over c-src and CDK2, and over 50- to 100-fold selectivity against a broader range of serine/threonine and tyrosine protein kinases.[2]

Experimental Protocols for In Vitro Neuroprotection Assays

The neuroprotective effects of this compound are typically evaluated using various in vitro models that simulate the pathological conditions of neurological disorders. Below are detailed methodologies for key experiments.

This model simulates the ischemic conditions of a stroke by depriving neuronal cells of oxygen and glucose.

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary neuronal cultures are seeded in appropriate culture plates and grown to a suitable confluency.

-

OGD Induction:

-

The standard culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).

-

The culture plates are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration of 2 to 4 hours to induce cell injury.

-

-

This compound Treatment: The compound is typically added to the culture medium at various concentrations either before (pre-treatment), during, or after the OGD period (post-treatment) to assess its protective effects.

-

Reperfusion: Following OGD, the glucose-free medium is replaced with standard, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a recovery period, typically 24 hours.

-

Assessment of Neuroprotection: Cell viability and death are quantified using assays such as MTT, LDH release, or AlamarBlue.[7] Apoptosis can be specifically measured using TUNEL staining or caspase activity assays.

This model mimics the neuronal damage caused by excessive glutamate stimulation, a key event in ischemic stroke and other neurodegenerative diseases.

-

Cell Culture: Primary cortical or hippocampal neurons are cultured for a period (e.g., 9-10 days in vitro) to allow for maturation and synapse formation.[8][9]

-

Induction of Excitotoxicity:

-

Cultures are briefly exposed to a high concentration of glutamate (e.g., 100 µM) for a short period (e.g., 15 minutes) in a defined salt solution.[9]

-

The glutamate-containing medium is then removed and replaced with fresh culture medium.

-

-

This compound Treatment: this compound is applied to the cultures at desired concentrations before or after the glutamate exposure.[6][9]

-

Incubation: The cells are incubated for a further 24 hours to allow for the development of neurotoxicity.

-

Assessment of Neuroprotection: Neuronal viability is assessed using methods like phase-contrast microscopy for morphological changes, MTT assay for metabolic activity, and LDH assay for membrane integrity.[9]

These models use chemical inducers to generate reactive oxygen species (ROS), mimicking the oxidative damage that occurs in many neurological conditions.

-

Cell Culture: Cell lines like SH-SY5Y or primary neurons are used.[10][11]

-

Induction of Oxidative Stress: Cells are exposed to an oxidizing agent such as:

-

This compound Treatment: Cells are typically pre-treated with this compound for 1-4 hours before the addition of the oxidizing agent.[10][11]

-

Assessment of Neuroprotection:

-

Cell Viability: Measured by AlamarBlue or MTT assays.[10][11]

-

Apoptosis: Assessed by Hoechst 33342 staining to visualize nuclear condensation.[10]

-

Oxidative Stress Markers: Intracellular ROS levels can be measured using fluorescent probes. Antioxidant enzyme activity, such as superoxide dismutase (SOD), can also be quantified.[10][12]

-

Conclusion and Future Directions

The in vitro data strongly support the neuroprotective properties of this compound. Its mechanism of action, centered on the potent and selective inhibition of the JNK signaling pathway, provides a solid rationale for its efficacy in models of ischemia, excitotoxicity, and oxidative stress. The quantitative data on its inhibitory activity and the detailed protocols for its evaluation in vitro offer a robust framework for further research.

For drug development professionals, this compound represents a valuable lead compound. Future in vitro studies could focus on its effects in more complex systems, such as co-cultures of neurons and glia, organotypic slice cultures, or microfluidic "organ-on-a-chip" models, to better understand its impact on the neuroinflammatory response and synaptic function. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for translating its in vitro efficacy into successful in vivo applications for the treatment of acute and chronic neurological disorders.

References

- 1. This compound (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, JNK inhibitor (ab145194) | Abcam [abcam.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo neuroprotective effects of cJun N-terminal kinase inhibitors on retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

AS601245 role in apoptosis and cell survival

An In-depth Technical Guide on the Role of AS601245 in Apoptosis and Cell Survival

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as 1,3-Benzothiazol-2-yl-(2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl) acetonitrile, is a potent and selective small molecule inhibitor of the c-Jun N-terminal kinases (JNK).[1][2] As a member of the Mitogen-Activated Protein Kinase (MAPK) family, the JNK signaling pathway is a critical regulator of diverse cellular processes, including inflammation, proliferation, differentiation, cell survival, and apoptosis.[2] The role of JNK signaling is often context-dependent; sustained activation is typically associated with apoptosis, while transient activation can promote survival.[2]

This compound acts as an ATP-competitive inhibitor, targeting the kinase domain of JNK isoforms.[3][4][5] Its cell-permeable and orally active nature, coupled with its ability to cross the blood-brain barrier, makes it a valuable tool for both in vitro and in vivo studies investigating the multifaceted roles of JNK in health and disease.[5][6] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its dual role in apoptosis and cell survival, and the key signaling pathways it modulates. Detailed experimental protocols for assessing its effects are also provided.

Mechanism of Action and Specificity

This compound is a selective, ATP-competitive inhibitor of the three primary JNK isoforms: JNK1, JNK2, and JNK3.[3][4] Its inhibitory activity is most potent against JNK3. The compound exhibits significant selectivity for JNKs over other kinases, making it a precise tool for dissecting JNK-specific signaling events.[3]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory concentration (IC50) values of this compound highlight its potency and selectivity for JNK isoforms.

| Target Kinase | IC50 Value (nM) | References |

| Human JNK1 (hJNK1) | 150 | [1][3][4][5][6] |

| Human JNK2 (hJNK2) | 220 | [1][3][4][5][6] |

| Human JNK3 (hJNK3) | 70 | [1][3][4][5][6] |

This compound demonstrates 10- to 20-fold selectivity over kinases like c-src and CDK2, and over 50- to 100-fold selectivity against a broader range of Ser/Thr and Tyr-protein kinases.[3]

The Dichotomous Role of this compound in Cell Fate

The functional outcome of JNK inhibition by this compound is highly dependent on the cellular context and the specific pathological stimuli. It can either promote apoptosis, particularly in cancer cells, or inhibit apoptosis, providing a pro-survival and neuroprotective effect.

Pro-Apoptotic Effects in Cancer

In several cancer cell lines, basal JNK activity is essential for survival and proliferation. Inhibition of this activity by compounds like this compound can lead to cell cycle arrest and apoptosis.[2][7]

-

T-cell Acute Lymphoblastic Leukemia (T-ALL): In T-ALL cell lines such as HPB-ALL and Jurkat, treatment with 10 μmol/L this compound induces cell cycle arrest and apoptosis.[7] It can also sensitize these cells to Fas-mediated apoptosis.[7]

-

Colon Cancer: In CaCo-2 human colon cancer cells, this compound inhibits proliferation in a dose-dependent manner.[8] When used in combination with the PPARα ligand clofibrate, it synergistically reduces cell proliferation and induces apoptosis.[8] This combined treatment was shown to significantly increase caspase 3/7 activity.[8]

Anti-Apoptotic and Pro-Survival Effects

In contrast to its effects on cancer cells, this compound exhibits significant protective effects in models of ischemia and neurodegeneration by inhibiting apoptosis.[1][9]

-

Myocardial Ischemia/Reperfusion: In a rat model of myocardial ischemia/reperfusion, this compound administration significantly reduced infarct size and cardiomyocyte apoptosis.[1] This protective effect was directly correlated with a reduction in the phosphorylation of c-Jun and a decrease in TUNEL-positive cells.[1]

-

Neuroprotection: this compound has demonstrated neuroprotective properties in models of cerebral ischemia.[9] It reduces damage to neurons and improves cognitive outcomes by inhibiting the JNK-mediated apoptotic cascade.[9][10] Studies in neonatal rats with hypoxic-ischemic brain damage show that this compound blocks JNK activity, preventing the activation of the pro-apoptotic JNK/FOXO3a/Bim pathway.[10]

Quantitative Data: In Vivo Efficacy

| Model System | Treatment Regimen | Observed Effect | References |

| Rat Myocardial Ischemia | 4.5 mg/kg i.v. bolus + infusion | 44% reduction in infarct size | [1] |

| Rat Myocardial Ischemia | 4.5 mg/kg i.v. bolus + infusion | 82.1% reduction in TUNEL-positive cells | [1] |

| Rat Myocardial Ischemia | 4.5 mg/kg i.v. bolus + infusion | 85% reduction in c-Jun phosphorylation | [1] |

| Gerbil Global Cerebral Ischemia | 80 mg/kg i.p. | 67% reduction in neurite damage | [9] |

| Gerbil Global Cerebral Ischemia | 80 mg/kg i.p. | 84% reduction in astrocyte activation | [9] |

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening in critical JNK-mediated signaling cascades.

The Canonical JNK/c-Jun Apoptotic Pathway

Under stressful stimuli like ischemia or DNA damage, the JNK pathway is activated, leading to the phosphorylation of the transcription factor c-Jun. Phosphorylated c-Jun (P-c-Jun) then promotes the expression of pro-apoptotic genes, including those from the Bcl-2 family, initiating cell death. This compound directly blocks the phosphorylation of c-Jun, thereby inhibiting this apoptotic cascade.[1]

Caption: this compound inhibits the canonical JNK/c-Jun apoptotic pathway.

The JNK/FOXO3a/Bim Neuroprotective Pathway

In neuronal cells, JNK can phosphorylate the transcription factor FOXO3a.[10] This phosphorylation event leads to the translocation of FOXO3a into the nucleus, where it upregulates the expression of pro-apoptotic proteins like Bim. By inhibiting JNK, this compound prevents the phosphorylation and subsequent nuclear translocation of FOXO3a, thereby downregulating Bim expression and promoting neuronal survival.[10]

Caption: this compound promotes neuronal survival by inhibiting the JNK/FOXO3a/Bim pathway.

Experimental Protocols and Workflows

The following sections provide generalized methodologies for key experiments used to characterize the effects of this compound on apoptosis and cell signaling.

Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11]

References

- 1. Inhibition of c-Jun N-terminal kinase decreases cardiomyocyte apoptosis and infarct size after myocardial ischemia and reperfusion in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, JNK inhibitor (ab145194) | Abcam [abcam.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

AS601245: A Technical Guide to a Selective JNK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AS601245, chemically identified as (1,3-benzothiazol-2-yl(2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile), is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2] This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of this compound. It includes a summary of its inhibitory activity, key in vivo efficacy data, detailed experimental methodologies for its evaluation, and a discussion of the relevant signaling pathways. This guide is intended to serve as a resource for researchers in the fields of neurobiology, inflammation, and oncology who are interested in the therapeutic potential of JNK inhibition.

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] They are activated in response to a wide range of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and oxidative stress. The JNK signaling pathway plays a critical role in the regulation of numerous cellular processes, such as apoptosis, inflammation, cell proliferation, and differentiation. Consequently, dysregulation of the JNK pathway has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This has made the JNKs attractive targets for therapeutic intervention.

This compound emerged from research efforts focused on identifying small molecule inhibitors of JNKs with therapeutic potential. It is an orally active compound that has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models.[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JNKs, binding to the ATP-binding site of the kinase and preventing the phosphorylation of its downstream substrates, such as c-Jun.[1]

Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway that is initiated by various stress stimuli. These stimuli activate upstream kinases, which in turn phosphorylate and activate the JNKs. Activated JNKs then translocate to the nucleus and phosphorylate a number of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and other cellular responses. This compound, by inhibiting JNK, effectively blocks this signaling cascade at a critical juncture.

Figure 1: JNK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays.

| Target | IC50 (nM) | Assay Type |

| hJNK1 | 150 | In vitro kinase assay |

| hJNK2 | 220 | In vitro kinase assay |

| hJNK3 | 70 | In vitro kinase assay |

| Table 1: In vitro inhibitory activity of this compound against human JNK isoforms.[1][3] |

This compound exhibits good selectivity for JNKs over a range of other kinases.

| Kinase | Selectivity (fold vs JNKs) |

| c-src | 10 - 20 |

| CDK2 | 10 - 20 |

| c-Raf | 10 - 20 |

| Other Ser/Thr and Tyr kinases | > 50 - 100 |

| Table 2: Kinase selectivity profile of this compound.[1] |

Preclinical Development

Synthesis and Structure-Activity Relationship (SAR)

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its structure suggests a synthetic route involving the coupling of a substituted aminopyrimidine core with a benzothiazole acetonitrile moiety. The aminopyrimidine scaffold is a common feature in many kinase inhibitors. Structure-activity relationship studies on related aminopyrimidine JNK inhibitors have highlighted the importance of specific substitutions on the pyrimidine ring for both potency and selectivity. The development of this compound likely involved the optimization of these substitutions to achieve the desired pharmacological profile.

In Vivo Efficacy

This compound has demonstrated significant neuroprotective effects in a gerbil model of transient global cerebral ischemia.

| Dose (mg/kg, i.p.) | Protection of CA1 Neurons | Model |

| 40, 60, 80 | Significant protection against delayed neuronal loss | Gerbil transient global ischemia |

| Table 3: Neuroprotective effects of this compound in a gerbil model of ischemia.[2] |

The anti-inflammatory properties of this compound were evaluated in a mouse model of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release.

| Dose (mg/kg, p.o.) | Inhibition of TNF-α Release | Model |

| 0.3 - 10 | Potent, dose-dependent inhibition | Mouse LPS-induced TNF-α release |

| Table 4: Anti-inflammatory effects of this compound in a mouse model. |

Preclinical Safety and Toxicology

Detailed preclinical safety and toxicology data for this compound are not extensively published. Standard preclinical safety evaluations for a compound at this stage of development would typically include in vitro genotoxicity assays (e.g., Ames test, chromosome aberration test) and in vivo studies in at least two species (one rodent, one non-rodent) to assess acute and repeated-dose toxicity. These studies would evaluate potential effects on major organ systems and establish a safety margin for potential human studies.

Clinical Trial Status

A thorough search of clinical trial registries (such as ClinicalTrials.gov) and the published literature did not reveal any registered or completed clinical trials for this compound. This suggests that despite its promising preclinical profile, this compound has not progressed into human clinical development. The reasons for this have not been publicly disclosed.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound, based on standard and published protocols.

In Vitro JNK Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against JNK isoforms.

Figure 2: Workflow for an in vitro JNK kinase assay.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing recombinant human JNK1, JNK2, or JNK3 enzyme, a substrate such as GST-c-Jun, and kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a radioactive isotope, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Separation and Detection: Separate the proteins by SDS-PAGE. The phosphorylated substrate is then visualized by autoradiography.

-

Data Analysis: Quantify the amount of phosphorylated substrate and calculate the IC₅₀ value for this compound.

Gerbil Model of Transient Global Cerebral Ischemia

This protocol outlines the procedure for inducing transient global cerebral ischemia in gerbils to evaluate the neuroprotective effects of this compound.

Methodology:

-

Animal Preparation: Anesthetize adult Mongolian gerbils.

-

Surgical Procedure: Make a midline cervical incision and expose both common carotid arteries.

-

Induction of Ischemia: Occlude both common carotid arteries using non-traumatic arterial clips for a period of 5 minutes to induce global cerebral ischemia.

-

Reperfusion: Remove the clips to allow for reperfusion of the brain.

-

Drug Administration: Administer this compound (e.g., 40, 60, or 80 mg/kg) or vehicle intraperitoneally at a specified time point relative to the ischemic insult (e.g., immediately after reperfusion).

-

Post-operative Care: Suture the incision and allow the animals to recover.

-

Histological Analysis: After a set survival period (e.g., 7 days), perfuse the animals, and process the brains for histological analysis. Stain brain sections with a neuronal marker (e.g., cresyl violet) to assess the extent of neuronal damage in the CA1 region of the hippocampus.

-

Data Analysis: Quantify the number of surviving neurons in the CA1 region and compare the results between the this compound-treated and vehicle-treated groups.

Mouse Model of LPS-Induced TNF-α Release

This protocol describes a method to assess the in vivo anti-inflammatory activity of this compound.

Methodology:

-

Animal Preparation: Use adult mice (e.g., C57BL/6).

-

Drug Administration: Administer this compound (e.g., 0.3-10 mg/kg) or vehicle orally.

-

Induction of Inflammation: After a specified time (e.g., 1 hour) following drug administration, inject the mice with lipopolysaccharide (LPS) from E. coli intraperitoneally to induce an inflammatory response.

-

Blood Collection: At the time of peak TNF-α production (e.g., 1.5 hours post-LPS injection), collect blood samples from the mice.

-

TNF-α Measurement: Separate the plasma and measure the concentration of TNF-α using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the plasma TNF-α levels between the this compound-treated and vehicle-treated groups to determine the percentage of inhibition.

Conclusion

This compound is a well-characterized, potent, and selective JNK inhibitor with demonstrated efficacy in preclinical models of neurodegeneration and inflammation. Its favorable in vitro and in vivo pharmacological profile established it as a valuable research tool for investigating the roles of the JNK signaling pathway in various disease states. While the reasons for its apparent lack of clinical development are not public, the data generated on this compound have contributed significantly to the understanding of JNK biology and have informed the development of subsequent JNK inhibitors. The technical information and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound or in the broader field of JNK-targeted drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of AS601245 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of AS601245, a selective c-Jun N-terminal kinase (JNK) inhibitor, in mouse models. The provided information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of this compound.

Introduction

This compound is a potent, ATP-competitive inhibitor of JNK isoforms (JNK1, JNK2, and JNK3), with demonstrated neuroprotective and anti-inflammatory properties.[1][2] The c-Jun N-terminal kinase (JNK) signaling pathway is activated by stress stimuli and plays a crucial role in regulating various cellular processes, including inflammation, apoptosis, and cell proliferation. Inhibition of this pathway with molecules like this compound has shown therapeutic potential in various disease models. This document outlines established protocols for preparing and administering this compound to mice via intraperitoneal injection and oral gavage, along with a summary of reported dosages and their observed effects.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Administration Route | Dosage | Vehicle | Observed Effect |

| Transient Global Ischemia (Gerbil) | Intraperitoneal (i.p.) | 40, 60, 80 mg/kg | Not specified | Significant protection against the delayed loss of hippocampal CA1 neurons.[1][3] |

| LPS-induced Inflammation | Oral (p.o.) | 0.3 - 10 mg/kg | Not specified | Potent, dose-dependent inhibition of TNF-α release.[1] |

| Focal Cerebral Ischemia (Rat) | Intraperitoneal (i.p.) | 6, 18, 60 mg/kg | Not specified | Significant neuroprotective effect.[3] |

| Focal Cerebral Ischemia (Rat) | Intravenous (i.v.) bolus + infusion | 1 mg/kg bolus followed by 0.6 mg/kg/h | Not specified | Significant neuroprotective effect.[3] |

Table 2: Vehicle Formulations for this compound In Vivo Administration

| Formulation Component | Protocol 1 (for i.p. or p.o.) | Protocol 2 (for p.o.) |

| Solvent 1 | DMSO (10%) | DMSO (10%) |

| Solvent 2 | PEG300 (40%) | Corn Oil (90%) |

| Surfactant | Tween-80 (5%) | - |

| Aqueous Phase | Saline (45%) | - |

| Solubility | ≥ 1 mg/mL | ≥ 1 mg/mL |

| Reference | MedChemExpress | MedChemExpress |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound

This protocol describes the preparation and administration of this compound via intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile 1 mL syringes

-

Sterile needles (25-27 gauge)

-

70% Ethanol

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Weigh each mouse on the day of injection to determine the correct dosing volume.

-

-

Preparation of this compound Solution (using Formulation 1):

-

To prepare a 1 mg/mL solution, first dissolve the required amount of this compound powder in DMSO to make a stock solution (e.g., 10 mg/mL).

-

For the final injection volume, combine the components in the following order, ensuring each is fully mixed before adding the next:

-

10% DMSO (from your stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Sterile Saline

-

-

Vortex the solution until it is clear and homogenous. Prepare the solution fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

-

Administration:

-

Restrain the mouse securely. One common method is to scruff the loose skin over the neck and shoulders.

-

Position the mouse to expose the abdomen. The head should be tilted slightly downwards.

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Disinfect the injection site with 70% ethanol.

-

Insert a new sterile needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

-

Inject the calculated volume of the this compound solution slowly and steadily. The typical injection volume for a mouse is 5-10 mL/kg.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions following the injection.

-

Protocol 2: Oral Gavage (p.o.) Administration of this compound

This protocol details the administration of this compound via oral gavage.

Materials:

-

This compound powder

-

Vehicle solution (e.g., Formulation 1 or 2 from Table 2)

-

Sterile water or saline for vehicle control

-

Flexible or rigid feeding tube (gavage needle) with a rounded tip (20-22 gauge for adult mice)

-

1 mL syringe

-

Animal scale

-

Appropriate PPE

Procedure:

-

Animal Preparation:

-

Weigh each mouse to calculate the required dose.

-

Fasting is not always necessary but may be required depending on the experimental design.

-

-

Preparation of this compound Solution:

-

Prepare the desired formulation as described in Protocol 1 (Formulation 1) or by dissolving the this compound stock in corn oil (Formulation 2). Ensure the solution is homogenous.

-

-

Administration:

-

Measure the correct length of the gavage needle for the mouse (from the tip of the nose to the last rib) to ensure it will reach the stomach.

-

Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held in a vertical position.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the tube; do not force it. The tube should pass smoothly down the esophagus. If resistance is met, withdraw and try again.

-

Once the tube is in place, administer the this compound solution slowly.

-

Withdraw the tube gently and return the mouse to its cage.

-

Observe the animal for any signs of distress, such as difficulty breathing, which could indicate improper tube placement.

-

Mandatory Visualization

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for in vivo studies with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Measuring JNK Inhibition with AS601245 via Western Blot for Phospho-c-Jun

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by various stress stimuli, including cytokines, UV irradiation, heat shock, and osmotic shock.[1][2] Once activated, JNKs phosphorylate a range of downstream targets, most notably the transcription factor c-Jun at serines 63 and 73 within its transactivation domain.[1][3] This phosphorylation event is critical for the formation of the Activator Protein-1 (AP-1) transcription factor complex, which regulates genes involved in cellular processes like proliferation, apoptosis, and inflammation.[3][4]

AS601245 is a potent and selective, ATP-competitive inhibitor of JNK isoforms JNK1, JNK2, and JNK3.[5][6][7] Its ability to block the JNK signaling pathway makes it a valuable tool for studying JNK-mediated cellular events and a potential therapeutic agent for conditions where JNK is implicated, such as neurodegenerative diseases and inflammatory responses.[4][8] This application note provides a detailed protocol for utilizing this compound to inhibit JNK activity and quantifying this inhibition by measuring the phosphorylation status of its direct downstream target, c-Jun, via Western blot.

Signaling Pathway

Stress stimuli activate a cascade of kinases, leading to the dual phosphorylation and activation of JNK by MKK4 and MKK7.[9] Activated JNK then phosphorylates c-Jun. The inhibitor this compound competitively binds to the ATP-binding pocket of JNK, preventing the phosphorylation of c-Jun and subsequent downstream signaling.

Caption: JNK signaling pathway and inhibition by this compound.

Data Presentation

The following tables summarize quantitative data from studies that used this compound to inhibit c-Jun phosphorylation. These serve as a reference for expected outcomes and effective concentration ranges.

Table 1: Effect of this compound on c-Jun Phosphorylation in CaCo-2 Cells

| Treatment Concentration | Cell Line | Duration | Observed Effect on p-c-Jun | Reference |

| 0.1 µM this compound | CaCo-2 | 48 hours | Reduction in p-c-Jun protein levels | [10] |

Table 2: Dose-Dependent Inhibition of c-Jun Phosphorylation by this compound in HLE-B3 Cells

| Treatment Concentration | Cell Line | Duration | Observed Effect on p-c-Jun | Reference |

| 5 µM this compound | HLE-B3 | 4.5 hours | Marked decrease in p-c-Jun | [11] |

| 10 µM this compound | HLE-B3 | 4.5 hours | Marked decrease in p-c-Jun | [11] |

| 20 µM this compound | HLE-B3 | 4.5 hours | Marked decrease in p-c-Jun | [11] |

Experimental Protocol: Western Blot for p-c-Jun

This protocol provides a method to assess the inhibitory effect of this compound on JNK activity by measuring changes in c-Jun phosphorylation at Serine 63.

Materials and Reagents

-